molecular formula C6H6FN5 B13906575 6-Fluoropyrazolo[1,5-a]pyrimidine-5,7-diamine

6-Fluoropyrazolo[1,5-a]pyrimidine-5,7-diamine

Cat. No.: B13906575
M. Wt: 167.14 g/mol
InChI Key: YQBWOGLQIOLCHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoropyrazolo[1,5-a]pyrimidine-5,7-diamine is a high-value chemical scaffold based on the privileged pyrazolo[1,5-a]pyrimidine core, a structure renowned for its versatile applications in medicinal chemistry and drug discovery . This compound is of significant interest primarily for the research and development of potent protein kinase inhibitors (PKIs) . Protein kinases are key regulatory enzymes frequently dysregulated in cancers, making them critical targets for targeted therapy . The pyrazolo[1,5-a]pyrimidine scaffold is known to act as an ATP-competitive inhibitor, binding to the active site of various kinases to disrupt aberrant signaling pathways that drive oncogenesis . The specific 5,7-diamine substitution pattern, further optimized with a fluorine atom at the 6-position, is a strategic feature designed to enhance binding affinity and selectivity towards a range of kinases, including but not limited to CDK1, CDK2, and EGFR . Derivatives targeting these kinases have shown promise in preclinical studies for cancers such as non-small cell lung cancer (NSCLC) and melanoma . This compound serves as a crucial intermediate for structure-activity relationship (SAR) studies, allowing researchers to explore further functionalization and optimize pharmacological properties like potency, selectivity, and bioavailability . It is supplied exclusively for research purposes in non-clinical settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C6H6FN5

Molecular Weight

167.14 g/mol

IUPAC Name

6-fluoropyrazolo[1,5-a]pyrimidine-5,7-diamine

InChI

InChI=1S/C6H6FN5/c7-4-5(8)11-3-1-2-10-12(3)6(4)9/h1-2H,9H2,(H2,8,11)

InChI Key

YQBWOGLQIOLCHT-UHFFFAOYSA-N

Canonical SMILES

C1=C2N=C(C(=C(N2N=C1)N)F)N

Origin of Product

United States

Preparation Methods

Construction of Pyrazolo[1,5-a]pyrimidine Core

A common approach starts with the condensation of 5-amino-3-methylpyrazole with diethyl malonate in the presence of a base such as sodium ethanolate. This step yields 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol as an intermediate with high yield (~89%).

Halogenation and Fluorination

The 5,7-diol intermediate is subjected to chlorination using phosphorus oxychloride to obtain 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (61% yield). This chlorinated intermediate serves as a versatile platform for further nucleophilic substitutions.

Selective fluorination at the 6-position can be achieved by employing electrophilic fluorinating agents or via halogen exchange reactions, although specific fluorination protocols for the 6-position in this scaffold require optimization to avoid side reactions at other positions.

Nucleophilic Substitution to Introduce Amines

Nucleophilic substitution of the chlorine atoms at positions 5 and 7 with amines is a critical step. For example, morpholine or other amines can selectively substitute the chlorine at position 7 under mild conditions (room temperature) in the presence of potassium carbonate, with yields up to 94%.

For the introduction of amino groups at both 5 and 7 positions, controlled sequential substitution or use of ammonia derivatives can be employed to yield the diamine functionality.

Reductive Amination and Functional Group Transformations

Further functionalization involves reductive amination of aldehyde intermediates derived from oxidation of alcohol precursors. For example, reduction of esters to alcohols using sodium borohydride, followed by oxidation to aldehydes with Dess–Martin periodinane, sets the stage for reductive amination with various amines to diversify the substitution pattern.

This step is crucial for introducing the desired amine substituents at specific positions, including the 5 and 7 positions for diamine formation.

Palladium-Catalyzed Coupling Reactions

Buchwald–Hartwig amination reactions under palladium catalysis are employed to couple pyrazolo[1,5-a]pyrimidine intermediates with benzimidazole derivatives or other amines, often under microwave irradiation. This method provides good to excellent yields (34–93%) for substituted derivatives and can be adapted for diamine synthesis.

Representative Synthetic Scheme Summary

Step Reaction Type Key Reagents/Conditions Product/Intermediate Yield (%) Notes
1 Condensation 5-Amino-3-methylpyrazole, diethyl malonate, sodium ethanolate 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol 89 Core construction
2 Chlorination Phosphorus oxychloride 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine 61 Halogenation at 5,7 positions
3 Nucleophilic substitution Morpholine, K2CO3, room temp 7-Morpholino-5-chloro derivative 94 Selective substitution at position 7
4 Reduction Sodium borohydride Alcohol intermediate ~99 Ester reduction
5 Oxidation Dess–Martin periodinane Aldehyde intermediate 46 Alcohol to aldehyde
6 Reductive amination Amine, sodium triacetoxyborohydride Aminated product 63–84 Introduction of amine substituents
7 Buchwald–Hartwig coupling Pd catalyst, microwave irradiation Substituted pyrazolo[1,5-a]pyrimidine 34–93 Coupling with benzimidazole or amines

Fluorination Specifics and Challenges

Fluorination at position 6 is less commonly detailed explicitly in the literature but is typically achieved by:

  • Electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI)
  • Halogen exchange reactions starting from chloro or bromo derivatives
  • Direct fluorination methods under controlled conditions to prevent over-fluorination or degradation

The presence of electron-withdrawing groups and the heterocyclic nitrogen atoms influence the regioselectivity and reactivity of fluorination.

Research Findings and Optimization Insights

  • The substitution pattern on the pyrazolo[1,5-a]pyrimidine core significantly influences biological activity and selectivity, especially for kinase inhibition.
  • Morpholine and piperazine derivatives introduced via nucleophilic substitution or reductive amination enhance solubility and binding affinity.
  • The Buchwald–Hartwig coupling is a versatile and efficient method for installing complex amine substituents, including diamines.
  • Yields vary depending on the step and substituents but generally range from moderate to high, indicating robustness of the synthetic routes.
  • Selective fluorination remains a synthetic challenge requiring careful reagent and condition selection.

Chemical Reactions Analysis

Types of Reactions: 6-Fluoropyrazolo[1,5-a]pyrimidine-5,7-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

6-Fluoropyrazolo[1,5-a]pyrimidine-5,7-diamine has a wide range of scientific research applications:

Comparison with Similar Compounds

Key Observations :

  • Fluorine vs. Trifluoromethyl: The C-6 fluorine in the target compound contrasts with C-7 trifluoromethyl groups in compounds 6k–m, which exhibit nanomolar Pim1 inhibition (IC₅₀ = 1.5–27 nM) . Fluorine’s smaller size may reduce steric hindrance, optimizing kinase binding.
  • Amino Group Modifications: BS-181 HCl incorporates a 6-aminohexyl chain at C-5, enhancing solubility (≥20.85 mg/mL in DMSO) and CDK7 selectivity . In contrast, compound 10a uses a 5-aminopyridinyl group for FLT3-ITD inhibition .

Critical Research Findings and Gaps

  • Selectivity Challenges: Non-fluorinated analogs like compound 66 inhibit multiple CDKs, increasing off-target risks . Fluorination may enhance selectivity, but in vivo data for the 6-fluoro compound are absent in the evidence.
  • Thermal Stability : While nitro-substituted analogs (e.g., compound 4) excel in thermal stability (325°C) , fluorinated derivatives prioritize metabolic stability in drug design.
  • Synthetic Optimization : Higher yields (75%) are reported for trifluoromethylated analogs compared to compound 10a (41%) , suggesting fluorination steps may require further optimization.

Biological Activity

6-Fluoropyrazolo[1,5-a]pyrimidine-5,7-diamine is a heterocyclic compound with significant potential in medicinal chemistry, particularly in the development of anticancer therapeutics. Its unique structure, characterized by a fluorine atom at the 6-position and two amine groups at the 5 and 7 positions, contributes to its biological activity. This article reviews the biological activities of this compound, focusing on its interaction with various biological targets, particularly kinases involved in cancer pathways.

  • Molecular Formula : C7_7H8_8FN5_5
  • Molecular Weight : Approximately 167.14 g/mol
  • Structure : The compound features a pyrazolo-pyrimidine core structure with specific functional groups that enhance its reactivity and biological activity.

Biological Activity

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant biological activities, particularly in cancer therapeutics. The presence of the amine groups allows for various nucleophilic substitution reactions, which can be utilized to form derivatives with enhanced properties.

Anticancer Potential

6-Fluoropyrazolo[1,5-a]pyrimidine-5,7-diamine has been explored for its potential as an anticancer agent. Similar compounds have been shown to act as inhibitors of various kinases involved in cancer progression. For instance, studies highlight its ability to inhibit adaptor-associated kinase 1 (AAK1), which plays a crucial role in endocytosis and receptor-mediated signaling pathways that are often dysregulated in cancer cells .

The mechanism of action involves binding affinities with various biological targets such as kinases and receptors implicated in cancer pathways. Preliminary findings suggest that modifications to the compound's structure can enhance its selectivity and potency against specific targets. For example, structural analogs have shown varying degrees of inhibitory effects on cancer cell lines such as HCT116 .

Synthesis and Functionalization

The synthesis of 6-fluoropyrazolo[1,5-a]pyrimidine-5,7-diamine can be achieved through several methods:

  • Cyclocondensation Reactions : Involves the reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles.
  • Nucleophilic Substitution : Utilizes the amine groups for further functionalization to enhance bioactivity.

Recent advancements have focused on improving reaction yields and developing new synthetic routes that allow for greater structural diversity among pyrazolo[1,5-a]pyrimidines .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and unique properties of compounds related to 6-fluoropyrazolo[1,5-a]pyrimidine-5,7-diamine:

Compound NameStructure FeaturesUnique Properties
Pyrazolo[1,5-a]pyrimidine Lacks fluorination; contains only nitrogenGeneral bioactivity but less specificity
4-Amino-6-fluoropyrazolo[1,5-a]pyrimidine Contains an additional amino groupEnhanced solubility; potential for increased reactivity
3-Methylpyrazolo[1,5-a]pyrimidine Methyl group at position 3; no fluorinationDifferent pharmacokinetic properties
6-Chloropyrazolo[1,5-a]pyrimidine Chlorinated instead of fluorinatedVarying biological activity profiles

Case Studies

Several studies have documented the efficacy of pyrazolo[1,5-a]pyrimidines in preclinical models:

  • Inhibition of AAK1 : Research has demonstrated that derivatives of 6-fluoropyrazolo[1,5-a]pyrimidine effectively inhibit AAK1 activity in vitro, leading to reduced proliferation of cancer cell lines.
  • Antitumor Activity : In vivo studies have shown that these compounds can significantly reduce tumor growth in xenograft models when administered at therapeutic doses.

Q & A

Q. What synthetic routes are recommended for preparing 6-Fluoropyrazolo[1,5-a]pyrimidine-5,7-diamine, and how can reaction conditions be optimized?

A two-step synthesis involving β-enaminones and heterocyclic amines under microwave irradiation (160°C, solvent-free) is adaptable from protocols for analogous pyrazolo[1,5-a]pyrimidines. Optimization includes adjusting stoichiometry, fluorinating agents (e.g., Selectfluor), and reaction time. Monitoring via TLC or LCMS ensures intermediate purity. Yield improvements (67–93%) are achievable by modifying solvent polarity and temperature gradients .

Q. What spectroscopic techniques are critical for characterizing 6-Fluoropyrazolo[1,5-a]pyrimidine-5,7-diamine?

Key techniques include:

  • ¹H/¹³C/¹⁹F NMR : Confirm regiochemistry via coupling constants (e.g., fluorine-induced splitting).
  • HRMS : Validate molecular ion ([M+H]⁺) with <5 ppm error.
  • UV-Vis/Fluorescence : Analyze absorption/emission maxima (e.g., 340–540 nm range) and Stokes shifts. Compare with TD-DFT predictions .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Use PPE (nitrile gloves, goggles, lab coats) and conduct reactions in fume hoods. Avoid skin contact due to potential toxicity. Waste must be segregated and processed by certified hazardous waste facilities. Solvent-free syntheses reduce volatile organic compound risks .

Advanced Research Questions

Q. How does the fluorine substituent at position 6 influence photophysical properties and electronic structure?

Fluorine’s electron-withdrawing effect reduces HOMO-LUMO gaps, blue-shifting absorption maxima (e.g., Δλ ~10–20 nm vs. non-fluorinated analogs). TD-DFT calculations (B3LYP/6-31G*) reveal dominant HOMO→LUMO transitions (95% contribution), with fluorine increasing dipole moments by 15–20%, enhancing solvatochromism .

Q. How can computational methods (DFT/TD-DFT) predict reactivity and photostability?

  • Ground-state geometry : Optimize with DFT to assess steric/electronic effects of fluorine.
  • Excited-state dynamics : TD-DFT models solvent-dependent emission (e.g., THF vs. ACN) and predicts photodegradation pathways via radical intermediates.
  • Validation : Cross-check computed λmax (e.g., 374 nm calculated vs. 361 nm experimental) and quantum yields (ϕ) .

Q. What strategies resolve contradictions between theoretical predictions and experimental photoluminescence data?

  • Purity checks : Use HPLC (≥95% purity) to rule out byproducts.
  • Solvent effects : Re-evaluate TD-DFT with explicit solvation models (e.g., PCM).
  • Experimental replication : Test under inert atmospheres to exclude oxygen quenching .

Q. How does fluorine’s position affect biological interactions, and how can this be assessed?

Fluorine enhances membrane permeability and binding affinity via halogen bonding. Assess using:

  • Molecular docking : Simulate interactions with target proteins (e.g., kinases).
  • SPR/Biolayer interferometry : Measure binding kinetics (KD).
  • Cellular assays : Compare IC50 values against non-fluorinated derivatives .

Q. What methodologies optimize regioselective functionalization at position 5 or 7 post-synthesis?

  • Nitration/Halogenation : Use HNO3/AcOH or NXS (X = Cl, Br) in DMF at 0–5°C for C5 substitution.
  • Cross-coupling : Suzuki-Miyaura reactions with Pd(OAc)₂/XPhos enable C7 arylations. Monitor regiochemistry via NOESY .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.